molecular formula C6H2Br4O B1293818 2,4,4,6-Tetrabromo-2,5-cyclohexadienone CAS No. 20244-61-5

2,4,4,6-Tetrabromo-2,5-cyclohexadienone

Cat. No.: B1293818
CAS No.: 20244-61-5
M. Wt: 409.69 g/mol
InChI Key: NJQJGRGGIUNVAB-UHFFFAOYSA-N
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Description

2,4,4,6-Tetrabromo-2,5-cyclohexadienone is an organic compound with the molecular formula C6H2Br4O. It is known for its unique structure, which includes four bromine atoms attached to a cyclohexadienone ring. This compound is often used in various chemical reactions due to its reactivity and stability .

Mechanism of Action

Target of Action

The primary targets of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone are sulfoxides and alcohols . The compound acts as a catalyst for the efficient deoxygenation of sulfoxides to their corresponding sulfides . It is also used as a reagent for the conversion of alcohols to azides .

Mode of Action

This compound interacts with its targets through a catalytic process. In the case of sulfoxides, it facilitates the removal of oxygen, resulting in the formation of sulfides . When interacting with alcohols, it aids in their conversion to azides .

Biochemical Pathways

The action of this compound affects the biochemical pathways of sulfoxides and alcohols. By catalyzing the deoxygenation of sulfoxides, it alters the sulfur oxidation state, impacting various downstream processes that rely on these compounds . Similarly, the conversion of alcohols to azides can influence numerous biochemical reactions, given the role of these substances in various biological systems .

Pharmacokinetics

Given its use as a catalyst and reagent, its bioavailability would largely depend on the specific conditions of the reaction it is involved in, including factors such as concentration, temperature, and ph .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the transformation of sulfoxides to sulfides and alcohols to azides . These transformations can have various downstream effects, depending on the specific roles of the original and resulting compounds in the biological system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the rate and efficiency of the catalytic processes it is involved in . Furthermore, as a solid compound, its stability may be affected by conditions such as humidity and light exposure .

Biochemical Analysis

Biochemical Properties

2,4,4,6-Tetrabromocyclohexa-2,5-dienone plays a significant role in biochemical reactions as a catalyst. It is particularly effective in the deoxygenation of sulfoxides to their corresponding sulfides when used with 1,3-dithiane . Additionally, it serves as a reagent for the conversion of alcohols to azides . The compound interacts with various enzymes and proteins, facilitating these transformations through its ability to form charge-transfer molecular complexes. For instance, it forms solid charge-transfer molecular complexes with 4-(aminomethyl)piperidine, which have been studied for their spectroscopic characteristics .

Cellular Effects

The effects of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone on cellular processes are primarily related to its role as a reagent in biochemical reactions. It influences cell function by participating in the deoxygenation of sulfoxides and the conversion of alcohols to azides, which can affect cellular metabolism and signaling pathways. The compound’s ability to liberate bromonium ions when treated with polyenes suggests that it may also play a role in cell signaling pathways involving brominated intermediates .

Molecular Mechanism

At the molecular level, 2,4,4,6-Tetrabromocyclohexa-2,5-dienone exerts its effects through the formation of charge-transfer complexes and the liberation of bromonium ions. These interactions facilitate the deoxygenation of sulfoxides and the conversion of alcohols to azides . The compound’s ability to form complexes with 4-(aminomethyl)piperidine and its spectroscopic characteristics have been studied, providing insights into its molecular mechanism . Additionally, the liberation of bromonium ions when treated with polyenes highlights its role in nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone are crucial factors that influence its long-term effects on cellular function. The compound is known to form stable charge-transfer complexes, which can persist over time . Its reactivity with polyenes and other substrates suggests that it may undergo degradation under certain conditions . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone in animal models vary with different dosages. At lower doses, the compound may effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects due to its reactivity and potential to liberate bromonium ions . Threshold effects and toxicity studies are essential to determine the safe and effective dosage range for this compound in animal models.

Metabolic Pathways

2,4,4,6-Tetrabromocyclohexa-2,5-dienone is involved in metabolic pathways related to the deoxygenation of sulfoxides and the conversion of alcohols to azides . The compound interacts with enzymes and cofactors that facilitate these transformations, affecting metabolic flux and metabolite levels. Its role in liberating bromonium ions also suggests potential interactions with other metabolic pathways involving brominated intermediates .

Transport and Distribution

The transport and distribution of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone within cells and tissues are influenced by its ability to form charge-transfer complexes and interact with transporters or binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . The compound’s reactivity with polyenes and other substrates also suggests that it may be distributed to areas where these substrates are present .

Subcellular Localization

The subcellular localization of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone is determined by its ability to form charge-transfer complexes and its interactions with specific biomolecules. These interactions may direct the compound to specific compartments or organelles within the cell . Additionally, post-translational modifications and targeting signals may influence its localization and activity within subcellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone can be synthesized through the bromination of phenol derivatives. A common method involves the reaction of phenol with bromine in the presence of a solvent like acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated and de-brominated cyclohexadienone derivatives .

Scientific Research Applications

2,4,4,6-Tetrabromo-2,5-cyclohexadienone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4,6-Tribromo-4-methylcyclohexa-2,5-dienone
  • 4-Bromo-2,4,6-trichlorocyclohexa-2,5-dienone

Comparison: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone is unique due to the presence of four bromine atoms, which enhances its reactivity compared to similar compounds with fewer bromine atoms. This makes it particularly useful in selective bromination reactions and as a catalyst in organic synthesis .

Properties

IUPAC Name

2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJGRGGIUNVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1(Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174089
Record name 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
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Molecular Weight

409.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20244-61-5
Record name 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
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Record name 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
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Record name 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
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Record name 2,4,4,6-TETRABROMOCYCLOHEXA-2,5-DIENONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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